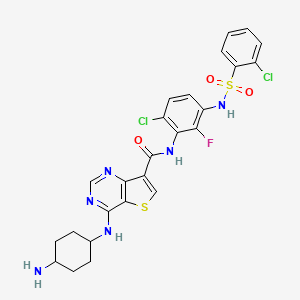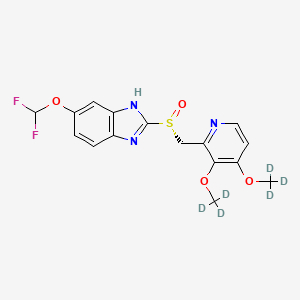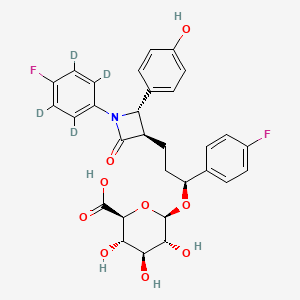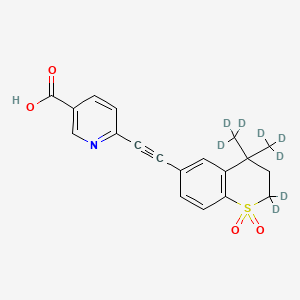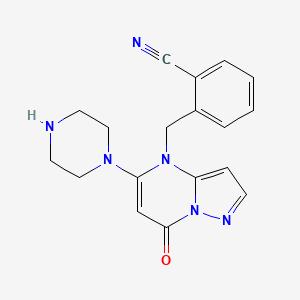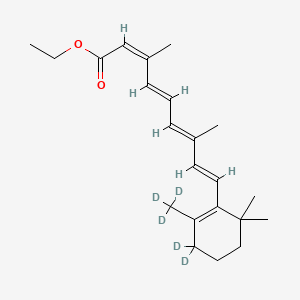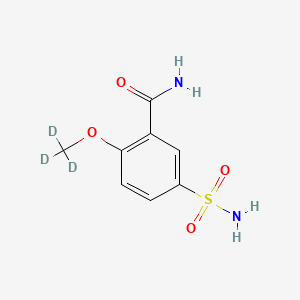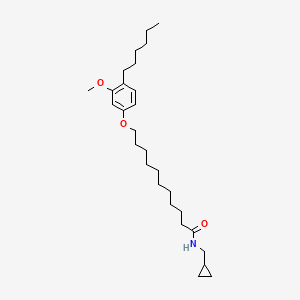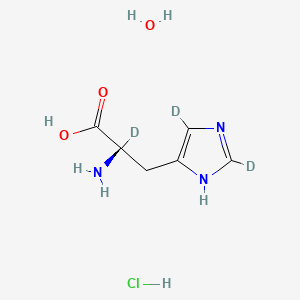
L-Histidine-d3 (hydrochloride hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine-d3 (hydrochloride hydrate) is a deuterium-labeled form of L-Histidine hydrochloride hydrate. It is an endogenous metabolite, meaning it is naturally occurring within organisms. The deuterium labeling is used primarily for scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of L-Histidine-d3 (hydrochloride hydrate) involves the incorporation of deuterium into L-Histidine. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The typical reaction conditions involve the use of deuterium oxide (D2O) as a solvent and deuterated hydrochloric acid (DCl) to form the hydrochloride salt. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete deuteration .
Industrial Production Methods
Industrial production of L-Histidine-d3 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity. The gradual evaporation process is often employed to crystallize the compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidine-d3 (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Non-deuterated L-Histidine.
Substitution: Various substituted imidazole compounds.
Applications De Recherche Scientifique
L-Histidine-d3 (hydrochloride hydrate) has numerous applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and enzyme functions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of L-Histidine-d3 (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts similarly to non-deuterated L-Histidine. The deuterium atoms can affect the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes. It primarily targets enzymes involved in histidine metabolism and can be used to study the effects of isotopic substitution on enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Histidine hydrochloride hydrate: The non-deuterated form of the compound.
L-Histidine-13C6,15N3 hydrochloride hydrate: Another isotopically labeled form with carbon-13 and nitrogen-15 isotopes.
Uniqueness
L-Histidine-d3 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in studying metabolic and pharmacokinetic processes. The presence of deuterium atoms allows for the tracking of the compound in biological systems using mass spectrometry, providing detailed insights into its behavior and interactions .
Propriétés
Formule moléculaire |
C6H12ClN3O3 |
|---|---|
Poids moléculaire |
212.65 g/mol |
Nom IUPAC |
(2S)-2-amino-2-deuterio-3-(2,4-dideuterio-1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i2D,3D,5D;; |
Clé InChI |
CMXXUDSWGMGYLZ-ARMJEOAGSA-N |
SMILES isomérique |
[2H]C1=C(NC(=N1)[2H])C[C@@]([2H])(C(=O)O)N.O.Cl |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


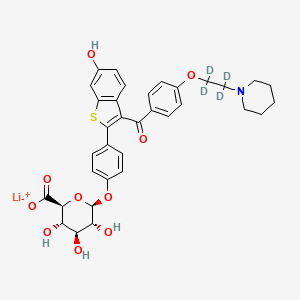
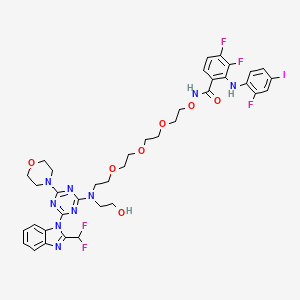
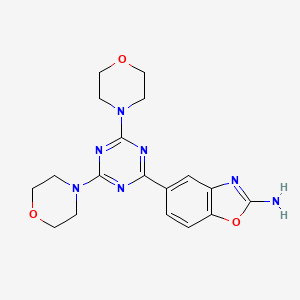
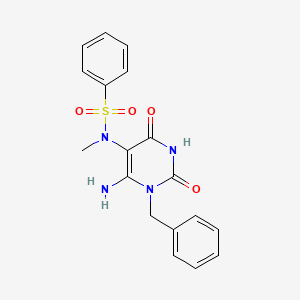
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
